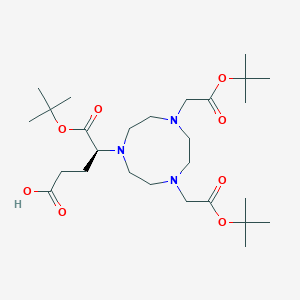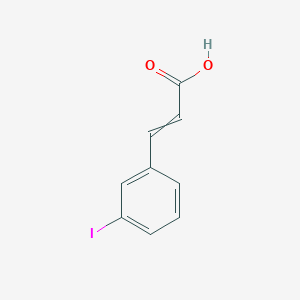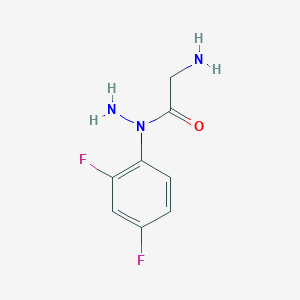
(2,2,6,6-Tetramethyloxan-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,6,6-Tetramethyloxan-4-yl)methanamine is an organic compound that belongs to the class of oxanes It is characterized by a six-membered ring structure with four methyl groups attached to the second and sixth carbon atoms, and an amine group attached to the methylene carbon at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyloxan-4-yl)methanamine typically involves the following steps:
Formation of the Oxane Ring: The initial step involves the cyclization of a suitable precursor to form the oxane ring. This can be achieved through the reaction of a diol with an acid catalyst.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions. This step requires the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Amination: The final step involves the introduction of the amine group. This can be accomplished through the reaction of the intermediate compound with ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
(2,2,6,6-Tetramethyloxan-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as oximes or nitro compounds.
Reduction: Reduced forms such as primary amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
(2,2,6,6-Tetramethyloxan-4-yl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,2,6,6-Tetramethyloxan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structural features may enable it to modulate specific biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine: Similar structure but with a piperidine ring instead of an oxane ring.
(2,2,6,6-Tetramethylmorpholin-4-yl)methanamine: Contains a morpholine ring instead of an oxane ring.
Uniqueness
(2,2,6,6-Tetramethyloxan-4-yl)methanamine is unique due to its oxane ring structure, which imparts distinct chemical and physical properties compared to its analogs. The presence of four methyl groups also contributes to its steric and electronic characteristics, influencing its reactivity and interactions with other molecules.
属性
IUPAC Name |
(2,2,6,6-tetramethyloxan-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMNRLNONJKLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Oxazolidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B8068137.png)






![tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B8068195.png)

![1-cyclopenta[c]pyran-1-ylpropan-2-amine;hydrochloride](/img/structure/B8068214.png)




